![molecular formula C6H10N2O3 B13807463 1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one CAS No. 83520-31-4](/img/structure/B13807463.png)
1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one
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Overview
Description
2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) is a nitrogen-containing heterocyclic compound. It is part of the pyrazinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. The compound’s structure includes a pyrazinone ring with specific substitutions that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the pyrazinone ring. The reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as trifluoroacetic acid or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol. Its structure includes a pyrazinone core, which is significant for its biological activity. The compound's unique features contribute to its diverse applications.
Medicinal Chemistry Applications
Antioxidant Activity
Research indicates that compounds similar to 1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases, including neurodegenerative disorders such as Alzheimer's disease. For instance, studies have shown that related pyrazinones can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in various studies. For example, its ability to reduce lipid peroxidation and inhibit inflammatory cytokine production suggests that it could be beneficial in treating conditions characterized by neuroinflammation . A case study demonstrated that similar compounds improved cognitive functions in animal models of Alzheimer's disease by reducing oxidative stress markers .
Agricultural Applications
Pesticidal Properties
In agricultural research, compounds with structural similarities to this compound have been evaluated for their pesticidal properties. Preliminary studies indicate that these compounds can effectively control pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Plant Growth Promotion
Additionally, some derivatives of pyrazinones have been shown to enhance plant growth by improving nutrient uptake and increasing resistance to environmental stressors. Field trials revealed that crops treated with these compounds exhibited higher yields and better overall health compared to untreated controls .
Material Science Applications
Polymer Development
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its incorporation into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with this compound demonstrate improved resistance to degradation under high-temperature conditions .
Data Tables
Mechanism of Action
The mechanism by which 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyrazinone,5-chloro-6-(2,6-difluorophenyl)-1-(2-methylpropyl)-3-(1H-1,2,4-triazol-1-yl)
- 2(1H)-Pyrazinone,5-chloro-3-(diethylamino)-1-phenyl-
Uniqueness
Compared to similar compounds, 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) exhibits unique properties due to its specific substitutions.
Properties
CAS No. |
83520-31-4 |
---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-hydroxy-5,5-dimethyl-1-oxido-2H-pyrazin-1-ium-3-one |
InChI |
InChI=1S/C6H10N2O3/c1-6(2)4-7(10)3-5(9)8(6)11/h4,11H,3H2,1-2H3 |
InChI Key |
IKWXYQGWICFHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=[N+](CC(=O)N1O)[O-])C |
Origin of Product |
United States |
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